molecular formula C17H14NO+ B11712612 2-(2-Oxo-2-phenylethyl)isoquinolinium

2-(2-Oxo-2-phenylethyl)isoquinolinium

Cat. No.: B11712612
M. Wt: 248.30 g/mol
InChI Key: LIAJGECMVWAMNA-UHFFFAOYSA-N
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Description

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is a chemical compound that belongs to the class of isoquinolinium salts This compound is known for its unique structural features, which include an isoquinoline ring system substituted with a phenylethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred until the formation of the desired product, which is then isolated by filtration and washed with acetonitrile to obtain pure 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM bromide .

Industrial Production Methods

While specific industrial production methods for 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM has garnered interest in various scientific research fields due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is largely dependent on its interaction with molecular targets and pathways. The isoquinolinium moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. For instance, it may inhibit specific enzymes or disrupt cellular processes by forming stable complexes with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-OXO-2-PHENYLETHYL)ISOQUINOLIN-2-IUM is unique due to the presence of the oxo group on the phenylethyl side chain, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo cycloaddition reactions to form complex heterocyclic structures further distinguishes it from other isoquinoline derivatives .

Properties

IUPAC Name

2-isoquinolin-2-ium-2-yl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18/h1-12H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJGECMVWAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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